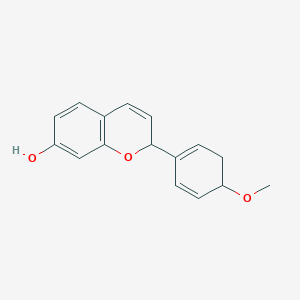
2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a chromene core with a methoxycyclohexadienyl substituent, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a starting material that contains both the chromene and methoxycyclohexadienyl moieties, which are then brought together through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol has several scientific research applications:
Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activities, including potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: It may be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate oxidative stress, inflammation, and cell proliferation. Its methoxy and chromene moieties play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol include other chromenes and methoxy-substituted aromatic compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical properties and biological activities. For example, 4-(4-methoxycyclohexa-1,5-dien-1-yl)phenylmethanol is a related compound with a similar methoxycyclohexadienyl group but a different core structure .
Properties
IUPAC Name |
2-(4-methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15/h2-7,9-10,14-15,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWCMQMANCRYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC=C(C=C1)C2C=CC3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)
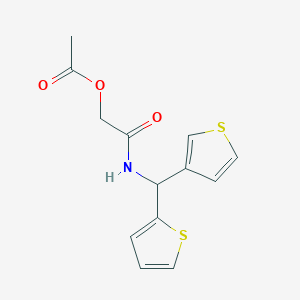
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)
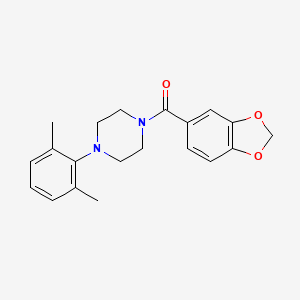
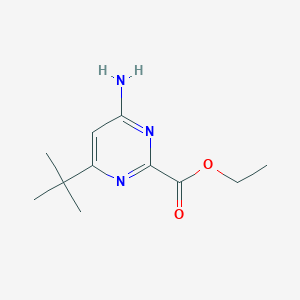
![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2843400.png)
![4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2843402.png)
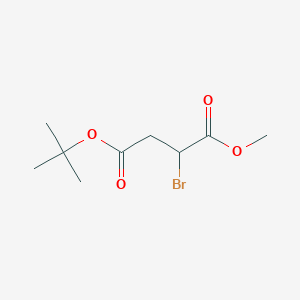
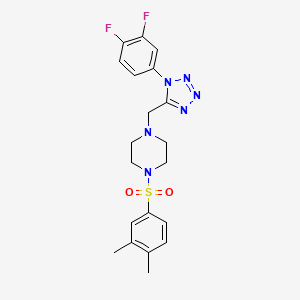
![3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2843405.png)
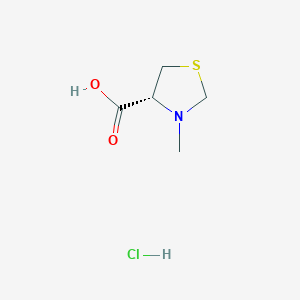
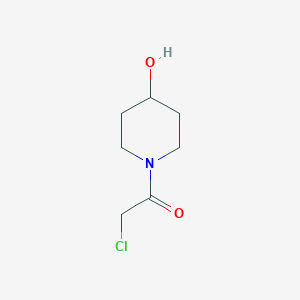
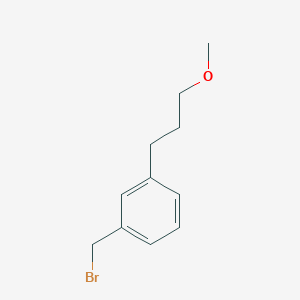
![3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2843413.png)
